molecular formula C20H25BFNO5 B13822656 4-(Cbz-amino)-2-fluorophenylboronic acid,pinacol ester

4-(Cbz-amino)-2-fluorophenylboronic acid,pinacol ester

Cat. No.: B13822656
M. Wt: 389.2 g/mol
InChI Key: BNXULHFLQSLGPO-UHFFFAOYSA-N
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Description

4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester is a chemical compound with the molecular formula C20H23BFNO4. It is a boronic acid derivative that features a pinacol ester group, a fluorine atom, and a carbobenzyloxy (Cbz) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester typically involves multiple steps:

    Starting Material: The synthesis often begins with a fluorinated aromatic compound.

    Protection of Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of Pinacol Ester: The final step involves the formation of the pinacol ester, which stabilizes the boronic acid group and enhances its reactivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions, including amines, thiols, and alkoxides.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Aromatics: From nucleophilic aromatic substitution.

Scientific Research Applications

4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The fluorine atom and Cbz-protected amino group further enhance its reactivity and specificity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cbz-amino)-3-fluorophenylboronic acid, pinacol ester
  • 4-(Cbz-amino)-2-chlorophenylboronic acid, pinacol ester
  • 4-(Cbz-amino)-2-bromophenylboronic acid, pinacol ester

Uniqueness

4-(Cbz-amino)-2-fluorophenylboronic acid, pinacol ester is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The Cbz-protected amino group also provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C20H25BFNO5

Molecular Weight

389.2 g/mol

IUPAC Name

[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C20H25BFNO5/c1-19(2,25)20(3,4)28-21(26)16-11-10-15(12-17(16)22)23-18(24)27-13-14-8-6-5-7-9-14/h5-12,25-26H,13H2,1-4H3,(H,23,24)

InChI Key

BNXULHFLQSLGPO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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